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molecular formula C20H26O8S2 B100919 Tri(Ethylene Glycol) DI-P-Toluenesulfonate CAS No. 19249-03-7

Tri(Ethylene Glycol) DI-P-Toluenesulfonate

Cat. No. B100919
M. Wt: 458.5 g/mol
InChI Key: KCONMNWPRXAWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08182695B2

Procedure details

To a 25 mL schlenk flask with Kontes valve and stirbar under argon 1 (1.67 mmol, 0.423 g) was added and the flask evacuated and backfilled with argon 3×. Anhydrous DMF (12.2 mL) was added via syringe and the solution stirred at rt. Next, anhydrous CsCO3 (3.52 mmol, 1.15 g) was added followed by triethylene glycol ditosylate (0.808 mmol, 0.371 g) and the mixture stirred at rt. The vessel was closed, stirred and heated to 70° C. for ca. 12 h. The reaction was allowed to cool to rt then diluted with ethyl acetate (10 mL), filtered and the solid washed with ethyl acetate (3×100 mL) and filtered. The organic extracts combined and washed with saturated NH4Cl(aq) (25 mL) then washed with brine (3×25 mL) dried over Na2SO4, filtered and the solvent removed by rotovaporation to afford the crude product. Purification by silica plug (ethyl acetate) afforded a white solid (0.464 g; 89% yield). IR (cm−1) 2947, 2884, 1683, 1601, 1476, 1397, 1110; 1H NMR (400 MHz, CDCl3) δ 7.38 (s, 4 H, ArH), 6.13 (s, 4 H, ArCHO2), 4.18 (m, 4 H, ArOCH2—), 4.02 (m, 16 H, OCH2CH2O), 3.84 (m, 4 H, ArOCH2CH2—), 3.78 (s, 4 H, ArOCH2CH2OCH2CH2OCH2CH2OAr), 2.33 (s, 6 H, ArCH3); {1H} 13C NMR (100 MHz, CDCl3) 154.5, 134.2, 130.8, 129.0, 99.1, 76.0, 70.9, 70.5, 65.5, 21.2.
[Compound]
Name
CsCO3
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.371 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
S([O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20]S(C1C=CC(C)=CC=1)(=O)=O)(C1C=CC(C)=CC=1)(=O)=O>C(OCC)(=O)C>[CH2:12]([OH:11])[CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][OH:20]

Inputs

Step One
Name
CsCO3
Quantity
1.15 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.371 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OCCOCCOCCOS(=O)(=O)C1=CC=C(C)C=C1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 25 mL schlenk flask with Kontes valve and stirbar under argon 1 (1.67 mmol, 0.423 g) was added
CUSTOM
Type
CUSTOM
Details
the flask evacuated
ADDITION
Type
ADDITION
Details
Anhydrous DMF (12.2 mL) was added via syringe
STIRRING
Type
STIRRING
Details
the mixture stirred at rt
CUSTOM
Type
CUSTOM
Details
The vessel was closed
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. for ca. 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with ethyl acetate (3×100 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with saturated NH4Cl(aq) (25 mL)
WASH
Type
WASH
Details
then washed with brine (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotovaporation

Outcomes

Product
Name
Type
product
Smiles
C(COCCOCCO)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08182695B2

Procedure details

To a 25 mL schlenk flask with Kontes valve and stirbar under argon 1 (1.67 mmol, 0.423 g) was added and the flask evacuated and backfilled with argon 3×. Anhydrous DMF (12.2 mL) was added via syringe and the solution stirred at rt. Next, anhydrous CsCO3 (3.52 mmol, 1.15 g) was added followed by triethylene glycol ditosylate (0.808 mmol, 0.371 g) and the mixture stirred at rt. The vessel was closed, stirred and heated to 70° C. for ca. 12 h. The reaction was allowed to cool to rt then diluted with ethyl acetate (10 mL), filtered and the solid washed with ethyl acetate (3×100 mL) and filtered. The organic extracts combined and washed with saturated NH4Cl(aq) (25 mL) then washed with brine (3×25 mL) dried over Na2SO4, filtered and the solvent removed by rotovaporation to afford the crude product. Purification by silica plug (ethyl acetate) afforded a white solid (0.464 g; 89% yield). IR (cm−1) 2947, 2884, 1683, 1601, 1476, 1397, 1110; 1H NMR (400 MHz, CDCl3) δ 7.38 (s, 4 H, ArH), 6.13 (s, 4 H, ArCHO2), 4.18 (m, 4 H, ArOCH2—), 4.02 (m, 16 H, OCH2CH2O), 3.84 (m, 4 H, ArOCH2CH2—), 3.78 (s, 4 H, ArOCH2CH2OCH2CH2OCH2CH2OAr), 2.33 (s, 6 H, ArCH3); {1H} 13C NMR (100 MHz, CDCl3) 154.5, 134.2, 130.8, 129.0, 99.1, 76.0, 70.9, 70.5, 65.5, 21.2.
[Compound]
Name
CsCO3
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.371 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
S([O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20]S(C1C=CC(C)=CC=1)(=O)=O)(C1C=CC(C)=CC=1)(=O)=O>C(OCC)(=O)C>[CH2:12]([OH:11])[CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][OH:20]

Inputs

Step One
Name
CsCO3
Quantity
1.15 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.371 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OCCOCCOCCOS(=O)(=O)C1=CC=C(C)C=C1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 25 mL schlenk flask with Kontes valve and stirbar under argon 1 (1.67 mmol, 0.423 g) was added
CUSTOM
Type
CUSTOM
Details
the flask evacuated
ADDITION
Type
ADDITION
Details
Anhydrous DMF (12.2 mL) was added via syringe
STIRRING
Type
STIRRING
Details
the mixture stirred at rt
CUSTOM
Type
CUSTOM
Details
The vessel was closed
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. for ca. 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with ethyl acetate (3×100 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with saturated NH4Cl(aq) (25 mL)
WASH
Type
WASH
Details
then washed with brine (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotovaporation

Outcomes

Product
Name
Type
product
Smiles
C(COCCOCCO)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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